2-Bromo-5-(tetrahydropyran-4-YL)pyridine
Description
Contextual Significance of Pyridine (B92270) Derivatives in Organic Chemistry
Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of a vast array of biologically active molecules, including natural products and pharmaceuticals. mdpi.com Their presence is also notable in functional materials and as stable ligands in metallosupramolecular chemistry. mdpi.com The nitrogen atom in the pyridine ring not only influences the electronic properties of the molecule but also provides a site for hydrogen bonding, which is crucial in molecular recognition and biological activity. The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, with research continually seeking efficient methods for their preparation and functionalization. researchgate.net
Role of Halogenated Pyridines as Strategic Synthons
Halogenated pyridines, particularly 2-bromopyridines, are highly valuable intermediates in organic synthesis. The bromine atom at the 2-position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Ullmann couplings. nih.govresearchgate.netnih.gov These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds. nih.gov The reactivity of the C-Br bond at the 2-position of the pyridine ring is often enhanced, facilitating its participation in oxidative addition steps in catalytic cycles. nih.gov This strategic placement of a halogen atom makes compounds like 2-bromopyridines essential building blocks for creating libraries of compounds for drug discovery and materials science. mdpi.com
Importance of the Tetrahydropyran (B127337) Moiety in Chemical Scaffolds
The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. chemicalbook.com This structural motif is prevalent in numerous biologically active compounds and natural products, including notable anticancer agents. chemicalbook.com In medicinal chemistry, the THP moiety is often employed as a bioisostere for other cyclic systems, such as cyclohexane, to improve the physicochemical properties of a drug candidate. pharmablock.com The introduction of the oxygen atom can reduce lipophilicity and provide an additional hydrogen bond acceptor site, potentially enhancing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to biological targets. pharmablock.com The stability and defined conformational nature of the THP ring make it an attractive component in the design of new therapeutic agents. chemicalbook.comnih.gov
Overview of 2-Bromo-5-(tetrahydropyran-4-YL)pyridine as a Versatile Building Block
This compound, with the CAS number 1159817-81-8, integrates the key features of its constituent parts into a single, powerful synthon. aaronchem.comfluorochem.co.ukchembk.com The molecule possesses a 2-bromopyridine (B144113) core, primed for cross-coupling reactions, and a tetrahydropyran substituent at the 5-position. This substitution pattern allows for the introduction of the desirable THP scaffold into a target molecule while the bromine atom provides a reactive site for further molecular elaboration. This compound is thus a valuable intermediate for synthesizing more complex molecules with potential applications in medicinal chemistry and other areas of chemical research. combi-blocks.com
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1159817-81-8 | aaronchem.com, fluorochem.co.uk, chembk.com |
| Molecular Formula | C10H12BrNO | aaronchem.com, chembk.com, abovchem.com |
| Molecular Weight | 242.11 g/mol | aaronchem.com, chembk.com, abovchem.com |
| Purity | Typically ≥95% | fluorochem.co.uk, abovchem.com |
| Synonyms | 2-Bromo-5-(oxan-4-yl)pyridine | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(oxan-4-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-10-2-1-9(7-12-10)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIZSNYPAGPZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 5 Tetrahydropyran 4 Yl Pyridine
Direct Synthesis Approaches to the Core Structure
The de novo synthesis of complex, polysubstituted pyridines often relies on classical condensation and cyclization strategies, such as the Hantzsch or Kröhnke pyridine (B92270) syntheses. However, for a specific and asymmetric substitution pattern as seen in 2-Bromo-5-(tetrahydropyran-4-YL)pyridine, these methods are generally not the preferred approach. The direct construction of such a molecule from acyclic precursors would necessitate a highly complex and selective multi-component reaction, which is often challenging to control and typically results in low yields and the formation of multiple isomers.
While modern methods like microwave-assisted, solvent-free synthesis rsc.org and transition-metal-catalyzed cycloadditions nih.gov have expanded the toolkit for pyridine synthesis, they are better suited for different substitution patterns. The literature does not prominently feature a direct, one-pot synthesis for this compound. Consequently, synthetic chemists predominantly rely on functionalization strategies that modify an existing pyridine core.
Functionalization Strategies from Precursor Molecules
The most prevalent and practical routes to this compound involve the stepwise introduction of the bromo and tetrahydropyranyl substituents onto a pyridine scaffold. This can be approached in two primary ways: the bromination of a pyridine ring already bearing the tetrahydropyran (B127337) group, or the introduction of the tetrahydropyran moiety onto a pre-brominated pyridine.
Regioselective Bromination of Pyridine Derivatives
This synthetic pathway commences with the precursor 5-(tetrahydropyran-4-yl)pyridine. The subsequent step is an electrophilic aromatic substitution to introduce a bromine atom. The pyridine ring is inherently electron-deficient, making electrophilic substitution challenging compared to benzene. The reaction is typically directed to the C-3 and C-5 positions.
With the C-5 position occupied by the tetrahydropyran group, a new incoming electrophile would be directed to other available positions, primarily C-2, C-3, or C-6. The tetrahydropyran-4-yl group, being an alkyl substituent, is weakly electron-donating and activating. However, its steric bulk can significantly influence the regiochemical outcome. Directing a bromine atom selectively to the C-2 position in the presence of the C-5 substituent can be difficult to control, potentially leading to a mixture of brominated isomers.
Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or the milder and safer tetrabutylammonium (B224687) tribromide (TBATB), which is known for its high selectivity in various heterocyclic systems. nih.gov Despite the availability of these reagents, achieving high regioselectivity for the C-2 position is not assured, and this route may require extensive purification, making it a less common choice for targeted synthesis.
Introduction of the Tetrahydropyran-4-YL Moiety
A more controlled and widely adopted strategy involves starting with a readily available, pre-functionalized pyridine, such as 2,5-dibromopyridine (B19318), and subsequently introducing the tetrahydropyran-4-yl group at the C-5 position. This approach leverages the differential reactivity of the two bromine atoms and allows for precise construction of the C-C bond.
Modern organic synthesis provides two powerful methodologies for forging the critical carbon-carbon bond between the pyridine ring and the tetrahydropyran moiety: Grignard-type reactions and transition metal-catalyzed cross-coupling reactions. Both methods offer robust and versatile pathways to the target compound, starting from 2,5-dibromopyridine.
This classic organometallic approach offers a reliable method for introducing the tetrahydropyran group. The synthesis begins with 2,5-dibromopyridine, which undergoes a selective metal-halogen exchange. The bromine atom at the C-5 position is more susceptible to this exchange than the one at the C-2 position. By treating 2,5-dibromopyridine with a Grignard reagent like isopropyl magnesium chloride at low temperatures (0-20 °C), a 6-bromo-3-pyridylmagnesium chloride intermediate is formed regioselectively. google.com
This newly formed Grignard reagent can then be reacted with the electrophilic ketone, tetrahydropyran-4-one. This addition reaction yields a tertiary alcohol intermediate, 2-bromo-5-(4-hydroxytetrahydropyran-4-yl)pyridine. The final step involves the removal of the hydroxyl group (deoxygenation) to furnish the target compound. This can be achieved through various reduction methods, such as a Barton-McCombie deoxygenation or by converting the alcohol to a halide or tosylate followed by reductive cleavage.
A patent for a similar process, where the intermediate Grignard reagent is reacted with DMF to produce 2-bromo-5-formylpyridine, highlights the industrial viability of this selective metal-halogen exchange. google.com
Table 1: Representative Conditions for Grignard-type Synthesis
| Step | Reactants | Reagents & Conditions | Product |
| 1. Halogen-Metal Exchange | 2,5-Dibromopyridine | Isopropyl magnesium chloride, THF, 0-15 °C, Inert Atmosphere. google.com | 6-Bromo-3-pyridylmagnesium chloride |
| 2. C-C Bond Formation | 6-Bromo-3-pyridylmagnesium chloride | Tetrahydropyran-4-one, THF. | 2-Bromo-5-(4-hydroxytetrahydropyran-4-yl)pyridine |
| 3. Deoxygenation | 2-Bromo-5-(4-hydroxytetrahydropyran-4-yl)pyridine | e.g., Triethylsilane and trifluoroacetic acid. | This compound |
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent one of the most efficient and versatile methods for constructing C(sp²)-C(sp³) bonds. libretexts.org This approach is highly suitable for the synthesis of this compound.
The reaction typically involves the coupling of an organoboron reagent with an organohalide. For this synthesis, the most common strategy is the reaction between 2,5-dibromopyridine and a tetrahydropyran-4-ylboronic acid or its more stable pinacol (B44631) ester derivative. The Suzuki coupling exhibits excellent functional group tolerance and often proceeds under mild conditions with high yields. nih.gov
Studies on polyhalogenated pyridines have shown that the reactivity of the halogen atoms in Suzuki couplings is position-dependent. Generally, halogens at the C-4 and C-5 positions are more reactive than those at the C-2 and C-6 positions. beilstein-journals.org This inherent regioselectivity allows the tetrahydropyran-4-ylboronic acid to couple selectively at the C-5 position of 2,5-dibromopyridine, leaving the C-2 bromine atom intact.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
| Aryl Halide | 2,5-Dibromopyridine | Pyridine core with leaving group. chemicalbook.com |
| Boron Reagent | Tetrahydropyran-4-ylboronic acid pinacol ester | Source of the tetrahydropyran moiety. nih.gov |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). libretexts.orgmdpi.com |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. nih.govmdpi.com |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction. nih.govmdpi.com |
| Temperature | 80-110 °C | Provides energy to overcome activation barriers. |
This method is often preferred due to its high selectivity, mild conditions, and the commercial availability or straightforward preparation of the required boronic acid precursors.
Considerations for Industrial Scale Synthesis and Process Optimization
Transitioning the synthesis of this compound from laboratory bench to industrial-scale production involves overcoming several challenges. The primary goals are to ensure process safety, cost-effectiveness, high yield, and high purity of the final product. Process optimization is a critical step in achieving these goals.
Key factors for consideration during scale-up include:
Raw Material Sourcing and Cost: The economic viability of large-scale synthesis is heavily dependent on the price and availability of starting materials. For instance, the synthesis might start from precursors like 2,5-dibromopyridine. google.com The cost of such materials and reagents like Grignard reagents (e.g., isopropyl magnesium chloride) must be carefully evaluated. google.com
Reaction Conditions: Optimizing reaction conditions is crucial for maximizing yield and minimizing reaction time. This includes temperature control, pressure, and the rate of addition of reagents. For example, in related pyridine syntheses, strict temperature control, such as cooling to 0°C during the addition of reagents, has been shown to significantly improve yields. researchgate.netgoogle.com
Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. Solvents like tetrahydrofuran (B95107) (THF), toluene, and diethyl ether are often used in similar Grignard reactions. google.com For industrial applications, factors like solvent recovery and recycling are important economic and environmental considerations.
Catalyst Efficiency and Selection: In many modern synthetic routes, particularly cross-coupling reactions, the choice of catalyst is vital. For related Suzuki coupling reactions used to synthesize pyridine derivatives, palladium catalysts such as Pd(dppf)Cl2 have been shown to be highly effective. researchgate.net Optimizing the catalyst loading is essential to balance reaction efficiency with cost, as these catalysts often contain precious metals.
Work-up and Purification: Developing a simple and efficient purification process is a key challenge for industrial scale-up. Traditional methods like column chromatography, while common in the lab, are often not feasible for large quantities. researchgate.net Alternative methods such as recrystallization or distillation are preferred. The choice of recrystallization solvent can significantly impact purity and yield. google.com
Process Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is necessary to ensure safe operation on a large scale. This includes managing exothermic reactions and handling potentially hazardous reagents.
The optimization of these parameters can lead to a more robust, reliable, and economical manufacturing process.
| Reaction Time | Often lengthy (e.g., 16-48 hours) researchgate.netgoogle.com | Minimized through optimization of temperature and catalyst, or use of technologies like microwave irradiation. bohrium.com | Increases plant capacity and efficiency. |
Green Chemistry Principles in the Synthesis of this compound
Incorporating green chemistry principles into the synthesis of this compound is essential for sustainable chemical manufacturing. The goal is to minimize the environmental footprint by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Key green chemistry considerations include:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs) are an excellent example of atom-economical processes that can generate complex molecules in a single step. bohrium.com
Use of Safer Solvents: The choice of solvent is a major focus of green chemistry. Efforts are made to replace hazardous solvents with greener alternatives. Water or ethanol (B145695) are highly desirable "green" solvents. bohrium.com For instance, using a mixed solvent of water and 1,4-dioxane (B91453) has been shown to be effective and greener in some pyridine syntheses. researchgate.netresearchgate.net
Energy Efficiency: Traditional synthesis methods often require significant energy for heating or cooling over long reaction times. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. bohrium.com
Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are preferred over stoichiometric ones because they reduce the amount of waste generated. The development of highly efficient and recyclable catalysts is an active area of research.
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This can be achieved through high-yield reactions and by designing processes where byproducts can be recycled or are non-toxic. For example, a process with a high yield (e.g., >80-90%) significantly reduces the amount of starting material that ends up as waste. google.comgoogle.com
By applying these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.
Table 2: Application of Green Chemistry Principles to Pyridine Synthesis
| Green Chemistry Principle | Conventional Method | Green Alternative | Benefit |
|---|---|---|---|
| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane) google.com | Ethanol, Water, or mixed aqueous systems researchgate.netbohrium.com | Reduced toxicity and environmental impact. |
| Energy Consumption | Prolonged heating/refluxing for hours researchgate.net | Microwave-assisted synthesis (reactions in minutes) bohrium.com | Significant reduction in energy use and faster production. |
| Catalysis | Stoichiometric reagents | Use of catalytic amounts of a substance (e.g., Palladium catalyst) researchgate.net | Less waste, higher efficiency, and ability to recycle the catalyst. |
| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot or multi-component reactions (MCRs) bohrium.com | Improved atom economy, reduced solvent use, and less waste. |
| Waste Reduction | Moderate yields (e.g., 50-70%) | High-yield reactions (>90%) through process optimization google.com | Less unreacted starting material and byproducts to manage. |
Comprehensive Reactivity Profiles and Mechanistic Investigations of 2 Bromo 5 Tetrahydropyran 4 Yl Pyridine
Reactivity of the Bromine Atom at the 2-Position
The bromine atom at the 2-position of the pyridine (B92270) ring is the primary site of reactivity, enabling a range of functionalization reactions.
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, a reaction driven by the electron-deficient nature of the pyridine ring. The nitrogen atom in the ring withdraws electron density, particularly from the α-positions (C2 and C6), thereby activating these sites for nucleophilic attack. This process, often proceeding through an SNAr (Nucleophilic Aromatic Substitution) mechanism, allows for the displacement of the bromide ion by a variety of nucleophiles.
One illustrative example of this reactivity is the Grignard reaction. For instance, treatment of a similar 2,5-disubstituted pyridine, 2,5-dibromopyridine (B19318), with a Grignard reagent such as isopropyl magnesium chloride leads to a bromine-magnesium exchange at the 5-position, followed by nucleophilic attack of a formylating agent like N,N-dimethylformamide (DMF) to yield 2-bromo-5-formylpyridine google.com. This demonstrates the feasibility of selective nucleophilic substitution at the 2-position, which can be adapted for 2-bromo-5-(tetrahydropyran-4-yl)pyridine to introduce a range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles. The general conditions for such reactions often involve polar aprotic solvents and can be performed at temperatures ranging from ambient to elevated, depending on the nucleophile's reactivity.
| Nucleophile | Reagent | Product |
| Carbon | Grignard Reagents (e.g., R-MgBr) | 2-Alkyl/Aryl-5-(tetrahydropyran-4-yl)pyridine |
| Nitrogen | Amines (e.g., R₂NH) | 2-Amino-5-(tetrahydropyran-4-yl)pyridine |
| Oxygen | Alkoxides (e.g., R-ONa) | 2-Alkoxy-5-(tetrahydropyran-4-yl)pyridine |
| Sulfur | Thiolates (e.g., R-SNa) | 2-Thioether-5-(tetrahydropyran-4-yl)pyridine |
Diverse Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex tcichemicals.com. In the case of this compound, the bromine atom at the 2-position readily participates in the catalytic cycle of the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups.
The reaction generally proceeds under mild conditions and exhibits a high degree of functional group tolerance tcichemicals.comnih.gov. The typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is required to facilitate the transmetalation step. The choice of solvent is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
A study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids demonstrated that substitution occurs preferentially at the positions flanking the nitrogen atom, highlighting the reactivity of the 2- and 6-positions in bromopyridines beilstein-journals.org.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| Heteroarylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to High |
| Vinylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | High |
The Negishi coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organozinc reagent, forming a new carbon-carbon bond orgsyn.org. The this compound is a suitable substrate for this transformation, where the bromine atom is replaced by the organic group from the organozinc compound.
Organozinc reagents are known for their high reactivity and functional group tolerance, allowing for the coupling of a wide variety of alkyl, aryl, and vinyl groups core.ac.uknih.gov. The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a phosphine ligand. Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃ with ligands like P(t-Bu)₃ or SPhos. The reactions are usually carried out in aprotic solvents such as THF or dioxane at room temperature or with gentle heating.
Research has shown that 2-pyridylzinc reagents are excellent nucleophiles in cross-coupling reactions, often proceeding at room temperature and avoiding issues like protodeboronation that can occur with 2-heteroarylboronates in Suzuki couplings nih.gov. This makes the Negishi coupling a particularly reliable method for the functionalization of 2-bromopyridines.
Table 2: Typical Conditions for Negishi Coupling of 2-Bromopyridines
| Organozinc Reagent | Catalyst | Ligand | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Aryl-ZnCl | Pd(OAc)₂ | SPhos | THF | 25-60 |
| Alkyl-ZnBr | Pd₂(dba)₃ | P(t-Bu)₃ | NMP/THF | 25 |
| Vinyl-ZnCl | Pd(PPh₃)₄ | - | THF | 25-50 |
The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that joins an organohalide with an organostannane (organotin compound) wikipedia.orgorganic-chemistry.org. The bromine atom at the 2-position of this compound can be effectively coupled with various organostannanes, including those bearing aryl, heteroaryl, vinyl, and alkyl groups.
A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often in the presence of a ligand and sometimes with additives like Cu(I) salts or lithium chloride to facilitate the transmetalation step. The reaction is usually conducted in aprotic solvents like THF, dioxane, or DMF at elevated temperatures.
Table 3: General Conditions for Stille Coupling of 2-Bromopyridines
| Organostannane | Catalyst | Ligand | Additive | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Aryl-SnBu₃ | Pd(PPh₃)₄ | - | - | Toluene | 110 |
| Vinyl-SnBu₃ | Pd₂(dba)₃ | P(fur)₃ | LiCl | THF | 60 |
| Alkynyl-SnBu₃ | PdCl₂(PPh₃)₂ | - | CuI | DMF | 25-80 |
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene wikipedia.org. This compound can serve as the aryl halide component in this reaction, allowing for the introduction of a substituted vinyl group at the 2-position of the pyridine ring.
The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. The choice of catalyst, ligand, base, and solvent can influence the regioselectivity and stereoselectivity of the reaction. Common catalysts include Pd(OAc)₂ and PdCl₂, and bases such as triethylamine, potassium carbonate, or sodium acetate are frequently used. The reaction is generally carried out in polar aprotic solvents like DMF, NMP, or acetonitrile (B52724) at elevated temperatures. A significant advantage of the Heck reaction is its excellent trans selectivity in the resulting alkene product organic-chemistry.org.
Table 4: Representative Conditions for Heck Coupling of 2-Bromopyridines
| Alkene | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 |
| n-Butyl acrylate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMAc | 120 |
| Cyclohexene | PdCl₂ | - | NaOAc | NMP | 140 |
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgjk-sci.com For this compound, the Sonogashira reaction provides a direct route to the synthesis of 2-alkynyl-5-(tetrahydropyran-4-yl)pyridine derivatives.
While specific data for the Sonogashira coupling of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally similar 2-bromopyridines. For instance, the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been shown to proceed with good to excellent yields. scirp.org These reactions typically employ a palladium catalyst such as Pd(CF₃COO)₂ or Pd(PPh₃)₂Cl₂, a copper(I) salt like CuI, and an amine base such as triethylamine (Et₃N) in a solvent like DMF. scirp.org
Table 1: Representative Sonogashira Coupling of a 2-Bromopyridine (B144113) Derivative This table presents data for a representative Sonogashira coupling of a substituted 2-bromopyridine to illustrate the expected reactivity of this compound.
| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 96 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 85 |
| 3 | 3-Ethynylpyridine | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 92 |
Data adapted from a study on 2-amino-3-bromopyridines. scirp.org
The reaction mechanism involves a catalytic cycle with both palladium and copper. The palladium cycle includes oxidative addition of the 2-bromopyridine to the Pd(0) complex, followed by transmetalation with a copper acetylide species, and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne. wikipedia.org
Buchwald-Hartwig Amination and Other C-Heteroatom Couplings
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines. This compound can readily participate in Buchwald-Hartwig amination to introduce a variety of amine functionalities at the 2-position of the pyridine ring.
Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines, even with volatile amines, have been developed, highlighting the broad applicability of this reaction. nih.govresearchgate.net These reactions typically utilize a palladium precatalyst, a phosphine ligand, and a strong base. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. researchgate.net
Beyond C-N bond formation, palladium-catalyzed methodologies can also be employed for the formation of carbon-oxygen (C-O) bonds, providing access to aryl ethers. This transformation serves as a valuable alternative to the harsher conditions of the traditional Ullmann condensation. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig C-O coupling reaction allows for the reaction of this compound with alcohols and phenols to form the corresponding ethers.
Table 2: Representative Buchwald-Hartwig Amination of a 2-Bromopyridine This table presents data for a representative Buchwald-Hartwig amination of a 2-bromopyridine to illustrate the expected reactivity of this compound.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 95 |
| 2 | Aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 88 |
| 3 | Diethylamine | PdCl₂(dppf) | K₃PO₄ | Dioxane | 75 |
Data compiled from general procedures for Buchwald-Hartwig amination of 2-bromopyridines.
Reactions Catalyzed by Other Transition Metals (e.g., Nickel, Iron, Ruthenium)
While palladium is the most common catalyst for cross-coupling reactions, other transition metals such as nickel, iron, and ruthenium also catalyze important transformations of 2-bromopyridines.
Nickel-catalyzed reactions offer a cost-effective alternative to palladium and can exhibit unique reactivity. Nickel catalysts are effective in cross-electrophile coupling reactions, for instance, the coupling of 2-chloropyridines with alkyl bromides. nih.govscientificupdate.com This suggests that this compound could undergo similar nickel-catalyzed alkylations.
Iron-catalyzed cross-coupling reactions are gaining attention due to the low cost and low toxicity of iron. While still under development, iron-based catalysts have shown promise in certain C-C and C-N bond-forming reactions. nih.gov
Ruthenium-catalyzed reactions are particularly notable for their ability to mediate C-H activation and functionalization. mdpi.comrsc.org For example, ruthenium(II) catalysts can promote the direct arylation of C-H bonds, offering a different approach to the functionalization of pyridine rings. mdpi.com While direct C-H activation on the pyridine ring of this compound might be challenging due to the presence of the bromine atom, this reactivity highlights the diverse catalytic possibilities beyond traditional cross-coupling.
Mechanistic Aspects of Cross-Coupling: Oxidative Addition, Transmetalation, Reductive Elimination
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Buchwald-Hartwig reactions, generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new palladium(II) intermediate. hku.hknih.govchemrxiv.org The reactivity in oxidative addition is influenced by the nature of the halide, with the C-Br bond being more reactive than a C-Cl bond. nih.gov
Transmetalation: Following oxidative addition, the transmetalation step occurs. In this step, the organic group from the organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide. illinois.eduresearchgate.netacs.org The presence of a base is often crucial for this step, as it can activate the organometallic reagent. researchgate.net
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups attached to the palladium(II) center couple to form the desired product, and the palladium catalyst is regenerated in its low-valent state, allowing it to re-enter the catalytic cycle. acs.org The electronic properties of the ligands on the palladium complex can significantly influence the rate of reductive elimination. acs.org
Reactivity of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound plays a crucial role in its chemical reactivity and coordination chemistry.
The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom a Lewis basic site, capable of coordinating to a wide range of metal centers. nih.govacs.org The coordination of the pyridine nitrogen to the metal catalyst can influence the reactivity of the C-Br bond in cross-coupling reactions. In some cases, this coordination can facilitate the oxidative addition step.
The basic nature of the pyridine nitrogen means that it can be protonated in the presence of an acid to form a pyridinium salt. wikipedia.org Protonation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. This can have a profound effect on the reactivity of the molecule. For instance, protonation of the pyridine nitrogen can induce a redshift in the absorption and emission spectra of pyridine derivatives. rsc.org In the context of cross-coupling reactions, the protonation state of the pyridine nitrogen can influence the rate and selectivity of the reaction by altering the electron density at the carbon atom bearing the bromine, thereby affecting the ease of oxidative addition. The proton affinity of pyridine can be estimated, and the charge distribution is significantly altered upon protonation. iaea.org Theoretical studies have shown that protonation can affect the geometric and electronic properties of the pyridine ring. researchgate.net
Reactivity and Stability of the Tetrahydropyran-4-YL Moiety
Conformational Analysis and its Influence on Overall Reactivity
The tetrahydropyran (B127337) ring typically adopts a chair conformation to minimize steric strain. In the case of this compound, the pyridine substituent at the C4 position can exist in either an axial or equatorial orientation. The preferred conformation is dictated by a balance of steric and electronic effects.
Table 1: Predicted Conformational Preferences and Energy Differences
| Conformer | Substituent Orientation | Key Steric Interactions | Relative Energy (kcal/mol) |
| Equatorial | Pyridine ring is equatorial | Minimized 1,3-diaxial strain | 0 (Reference) |
| Axial | Pyridine ring is axial | 1,3-diaxial interactions with H at C2 and C6 | ~1.5 - 2.5 |
Note: The relative energy values are estimations based on data for similar 4-aryl tetrahydropyran systems and may vary for the specific title compound.
This conformational preference can impact the steric environment around the bromine atom on the pyridine ring, potentially modulating its reactivity in cross-coupling reactions.
Functionalization of the Tetrahydropyran Ring (if applicable)
While the pyridine ring is the primary site of reactivity, the tetrahydropyran ring can also be functionalized, although this typically requires more forcing conditions. The C-H bonds on the tetrahydropyran ring are generally unactivated. However, selective oxidation of C-H bonds adjacent to the oxygen atom (positions C2 and C6) can be achieved using strong oxidizing agents.
Furthermore, if a suitable activating group were present on the tetrahydropyran ring, a wider range of functionalization reactions could be envisioned. For instance, the introduction of a carbonyl group would allow for a host of alpha-functionalization and condensation reactions. In the absence of such activation, direct functionalization of the tetrahydropyran ring in this compound is challenging.
Stability Considerations under Various Reaction Conditions
The tetrahydropyran ring is generally stable under a wide range of reaction conditions, including those commonly employed for the functionalization of the 2-bromopyridine ring. It is resistant to many nucleophilic and basic conditions. However, under strongly acidic conditions, the ether linkage can be susceptible to cleavage.
Table 2: Stability of the Tetrahydropyran Moiety under Common Reaction Conditions
| Reaction Condition | Stability | Potential Side Reactions |
| Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | High | Generally stable |
| Lithiation/Grignard formation at the pyridine ring | Moderate to High | Stable at low temperatures |
| Strong acids (e.g., concentrated H₂SO₄) | Low | Ring-opening |
| Strong bases (e.g., n-BuLi) | High | Generally stable |
| Oxidizing agents (e.g., KMnO₄, CrO₃) | Moderate | Oxidation of C-H bonds, particularly at C2 and C6 |
| Reducing agents (e.g., H₂, Pd/C; NaBH₄) | High | Generally stable |
Multi-Component, Domino, and Cascade Reactions
The 2-bromopyridine scaffold is a valuable participant in various one-pot, multi-component reactions (MCRs), as well as domino and cascade sequences, which allow for the rapid construction of complex molecular frameworks. While specific examples involving this compound are not extensively documented, its reactivity can be inferred from the behavior of other 2-bromo-5-substituted pyridines.
These reactions often commence with a palladium-catalyzed cross-coupling event at the C-Br bond, followed by intramolecular cyclizations or subsequent intermolecular reactions. The tetrahydropyran-4-yl substituent can influence the steric and electronic properties of the pyridine ring, thereby affecting the efficiency and regioselectivity of these complex transformations. For example, in a hypothetical multi-component reaction, the initial coupling product could undergo a subsequent intramolecular cyclization involving the pyridine nitrogen or the substituent at the 5-position.
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can be directed at either the pyridine or the tetrahydropyran moiety, depending on the reagents and reaction conditions employed.
Oxidation:
Pyridine Ring: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents such as m-chloroperoxybenzoic acid (m-CPBA). This modification can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.
Tetrahydropyran Ring: As mentioned in section 3.3.2, the C-H bonds of the tetrahydropyran ring can be oxidized under strong conditions. Selective oxidation of the positions alpha to the ether oxygen (C2 and C6) can lead to the formation of lactones or other oxygenated derivatives.
Reduction:
Pyridine Ring: The bromine atom can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) or by treatment with reducing agents like zinc in acetic acid. This provides a route to the corresponding 5-(tetrahydropyran-4-YL)pyridine. The pyridine ring itself can be reduced to a piperidine ring under more forcing hydrogenation conditions.
Tetrahydropyran Ring: The tetrahydropyran ring is generally resistant to reduction.
Table 3: Summary of Potential Oxidation and Reduction Reactions
| Reaction Type | Reagent/Conditions | Moiety Affected | Product Type |
| N-Oxidation | m-CPBA | Pyridine | N-Oxide |
| C-H Oxidation | Strong oxidants (e.g., RuO₄) | Tetrahydropyran (C2/C6) | Lactone |
| Debromination | H₂, Pd/C | Pyridine | 5-substituted pyridine |
| Ring Reduction | High pressure H₂, Rh/C | Pyridine | 5-substituted piperidine |
Applications of 2 Bromo 5 Tetrahydropyran 4 Yl Pyridine As a Key Building Block in Organic Synthesis
Synthesis of Complex Heterocyclic Systems
The unique arrangement of functional groups in 2-bromo-5-(tetrahydropyran-4-yl)pyridine makes it an ideal starting material for constructing more elaborate heterocyclic frameworks. The pyridine (B92270) core is a common motif in numerous biologically active compounds, and methods to further elaborate this structure are of significant interest. lifechemicals.comnih.gov
The bromine atom on the pyridine ring of this compound provides a reactive handle for introducing a wide array of substituents through various cross-coupling reactions. This allows for the modular synthesis of highly functionalized pyridines, which are important scaffolds in medicinal chemistry. nih.gov
Commonly employed cross-coupling reactions for the functionalization of bromopyridines include:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
Stille Coupling: Coupling with organotin reagents, also catalyzed by palladium, to create C-C bonds. mdpi.com
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl substituents.
These reactions are generally tolerant of a wide range of functional groups, enabling the synthesis of a diverse library of 5-(tetrahydropyran-4-yl)pyridine derivatives with tailored electronic and steric properties. nih.gov The tetrahydropyran (B127337) group can influence the reactivity and selectivity of these transformations and is a common structural feature in many bioactive molecules. organic-chemistry.org
Table 1: Examples of Cross-Coupling Reactions for Pyridine Functionalization
| Reaction Name | Reactant | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl/Alkyl Pyridine | frontierspecialtychemicals.com |
| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂ | Aryl/Alkyl Pyridine | mdpi.com |
| Buchwald-Hartwig | Amine | Pd Catalyst + Ligand | Aminopyridine | N/A |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalyst | Alkynylpyridine | N/A |
This table presents generalized examples of reactions applicable to bromopyridines.
Bipyridines and terpyridines are an important class of chelating ligands used extensively in coordination chemistry and for the construction of functional materials. The synthesis of these molecules often relies on the coupling of halopyridine precursors. This compound is a suitable substrate for these reactions, allowing for the creation of bipyridine and terpyridine ligands functionalized with a tetrahydropyran group.
For instance, Stille coupling reactions between a bromopyridine and a stannylated pyridine are a common method for synthesizing bipyridines. mdpi.comresearchgate.net Similarly, Suzuki coupling reactions are widely employed for the same purpose. arkat-usa.org The homocoupling of 2-bromopyridines, catalyzed by various transition metals like palladium or nickel, can also yield symmetrical 2,2'-bipyridines. mdpi.com The resulting ligands, bearing the tetrahydropyran moiety, can be used to form metal complexes with unique photophysical or catalytic properties. researchgate.net
The functional groups on this compound can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These fused rings are prevalent in many natural products and pharmaceuticals, often imparting conformational rigidity and specific biological activities. ias.ac.inbeilstein-journals.org
A general strategy involves a two-step process:
Functionalization: A side chain is introduced at the 2-position of the pyridine ring via a cross-coupling reaction. This side chain must contain a functional group capable of reacting with another position on the pyridine ring or the initial side chain.
Cyclization: An intramolecular reaction is induced to form the new fused ring.
For example, a side chain with a terminal amine could be introduced and subsequently cyclize onto the pyridine ring to form a dihydropyrido-imidazole. The synthesis of pyrazolopyridines, another class of fused heterocycles with significant biological activity, often involves the condensation of hydrazine (B178648) with a suitably functionalized pyridine precursor. chemmethod.com Furo[2,3-b]pyridines can also be synthesized from functionalized pyridine precursors. ias.ac.in The versatility of the bromo-substituent allows for the introduction of various functionalities that can then participate in ring-closing reactions to generate a diverse range of fused heterocyclic structures. whiterose.ac.uk
Role in the Preparation of Pharmaceutical Intermediates
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold appearing in a significant number of FDA-approved drugs. lifechemicals.comnih.gov Bromopyridines, in particular, are valuable intermediates because the bromine atom can be readily displaced or used in cross-coupling reactions to build more complex molecular architectures.
This compound combines the versatile reactivity of a bromopyridine with the tetrahydropyran (THP) moiety. The THP ring is a common structural motif in many biologically active compounds and can improve pharmacokinetic properties such as solubility and metabolic stability. organic-chemistry.org While direct examples of this compound in drug synthesis are not widely published, the utility of the 2-bromo-5-substituted pyridine framework is well-established. For example, 2-bromo-5-formylpyridine is a key intermediate in the synthesis of the anticancer drug Abemaciclib. google.com This highlights the industrial importance of this substitution pattern for accessing high-value pharmaceutical targets.
The synthetic utility of this compound in constructing pharmaceutical intermediates can be illustrated by its potential use in the synthesis of compounds analogous to known bioactive molecules. The bromo group can be converted into other functionalities or used as a coupling partner, while the THP group is retained as a key structural element.
Table 2: Bioactive Scaffolds Potentially Accessible from 2-Bromo-5-substituted Pyridines
| Scaffold | Potential Synthetic Transformation | Therapeutic Area | Reference |
|---|---|---|---|
| Aminopyrimidines | Suzuki coupling followed by amination | Oncology | google.com |
| Biphenyls | Suzuki coupling | Neurotrophic agents | frontierspecialtychemicals.com |
| Pyridine-based ligands | Metal-catalyzed cross-coupling | Various | lifechemicals.comnih.gov |
Development of Advanced Organic Materials
The pyridine ring is not only important in pharmaceuticals but also in the field of materials science. The nitrogen atom can coordinate to metal centers, making pyridine derivatives excellent ligands for creating functional metal complexes. Bipyridine and terpyridine units, which can be synthesized from bromopyridine precursors, are particularly important in this context. researchgate.net
This compound can be used to synthesize ligands that, upon complexation with metals, form materials with interesting photoluminescent, electronic, or magnetic properties. The tetrahydropyran substituent can be used to tune the properties of the final material, for example, by influencing its solubility in different media or by affecting the packing of the molecules in the solid state.
The principles of using bromopyridines to create larger structures can be extended to the synthesis of polymers. By converting this compound into a monomer containing a polymerizable group, it can be incorporated into polymer chains. For example, it could be converted to a bipyridine and then used to create metallopolymers, or a vinyl group could be introduced to allow for radical polymerization. The synthesis of polyhalogenated 4,4'-bipyridines has been reported as a route to new polymeric materials. mdpi.com The incorporation of the 5-(tetrahydropyran-4-yl)pyridine moiety into a polymer backbone could lead to materials with novel properties, such as enhanced thermal stability or specific recognition capabilities.
Design of Functional Organic Molecules
The strategic placement of the bromo and tetrahydropyranyl groups on the pyridine core makes this compound a versatile precursor for a variety of functional organic molecules, particularly in the realm of medicinal chemistry. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents, while the tetrahydropyran ring can influence the solubility, metabolic stability, and conformational properties of the final molecule.
One of the most prominent applications of this building block is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.
The pyridine core of this compound is a common feature in many kinase inhibitors, as it can form key hydrogen bonding interactions with the kinase active site. The tetrahydropyran group is often incorporated to improve the pharmacokinetic properties of a drug candidate, such as its solubility and cell permeability.
Table 1: Exemplary Application in the Synthesis of a Kinase Inhibitor Intermediate
| Step | Reactant 1 | Reactant 2 | Reaction Type | Product | Significance of this compound |
| 1 | This compound | Amine | Buchwald-Hartwig Amination | N-substituted-5-(tetrahydropyran-4-YL)pyridin-2-amine | Provides the core pyridinamine scaffold with the desired tetrahydropyran moiety. |
While specific, publicly documented examples of large-scale synthesis of named functional molecules using this compound are limited, its structural motifs are present in patented chemical spaces for various kinase inhibitors. For instance, patent literature describes pyrimidine (B1678525) and pyridine compounds as inhibitors of Bruton's tyrosine kinase (BTK) and Interleukin-1 receptor-associated kinase 4 (IRAK4), both of which are important targets in immunology and oncology. The synthesis of analogs for these targets often involves the coupling of a bromopyridine derivative with other heterocyclic systems.
Fine Chemical Synthesis and Specialty Chemicals
Beyond its role in medicinal chemistry, this compound is a valuable starting material for the synthesis of various fine and specialty chemicals. These are typically complex organic molecules produced in smaller quantities for specific applications, such as in materials science or as analytical standards.
The reactivity of the bromine atom allows for its participation in a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Table 2: Common Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki Coupling | Boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C |
| Buchwald-Hartwig Amination | Amine | Pd catalyst + Ligand + Base | C-N |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst + Cu co-catalyst + Base | C-C (alkyne) |
| Heck Coupling | Alkene | Pd catalyst + Base | C-C (alkene) |
The ability to introduce a wide array of functional groups through these reactions makes this compound a versatile intermediate for creating a library of substituted pyridine derivatives. These derivatives can then be evaluated for various properties, such as their potential use in organic light-emitting diodes (OLEDs), as ligands for metal catalysts, or as components of novel polymers.
Structure Reactivity Relationships and Substituent Effects in 2 Bromo 5 Tetrahydropyran 4 Yl Pyridine
Electronic and Steric Influence of the Bromine Atom
The bromine atom at the C-2 position is a critical determinant of the molecule's reactivity profile. Its influence is twofold, stemming from both electronic and steric effects.
Electronic Effects: The bromine atom exerts a strong negative inductive effect (-I) due to its high electronegativity relative to carbon. This effect significantly withdraws electron density from the pyridine (B92270) ring, rendering the ring electron-deficient. The positions ortho (C-3) and para (C-5) to the nitrogen and ortho (C-3) and para (C-5) to the bromine are most affected. This electron deficiency makes the C-2 carbon, to which the bromine is attached, highly susceptible to nucleophilic attack and, more importantly, facilitates its participation in a wide array of cross-coupling reactions. The C-Br bond is the primary site for oxidative addition in palladium-catalyzed processes, a key step in reactions like Suzuki, Buchwald-Hartwig, and Negishi couplings.
While halogens typically possess a positive mesomeric effect (+M) due to their lone pairs, which can donate electron density into the aromatic system, this effect is weak for bromine and is significantly outweighed by its strong inductive withdrawal. The net result is a highly polarized C-Br bond and an activated 2-position on the pyridine ring.
Steric Effects: The steric bulk of the bromine atom at the C-2 position is moderate. While it can influence the approach of very bulky reagents, it generally does not prevent reactions at the adjacent nitrogen atom or the C-3 position. Its presence is more significant in directing the regioselectivity of metallation reactions. For instance, in lithiation reactions using strong bases like butyllithium, the bromine atom directs the deprotonation to the adjacent C-3 position, although halogen-metal exchange at the C-2 position is also a common and often faster pathway.
Impact of the Tetrahydropyran-4-YL Substituent on Pyridine Ring Reactivity
The tetrahydropyran-4-yl (THP) group attached at the C-5 position introduces distinct steric and electronic modifications to the pyridine ring.
Steric Impact: The THP moiety is a bulky, non-planar, saturated aliphatic ring. Its connection via the C-4 position of the pyran ring results in a significant steric footprint that can influence the accessibility of the adjacent C-4 and C-6 positions on the pyridine ring. This steric hindrance can prevent or slow down reactions at these sites, thereby enhancing the regioselectivity of transformations directed elsewhere on the molecule. For example, it can disfavor the approach of catalysts or reagents to the C-6 proton, making reactions at the C-2/C-3 side of the ring more favorable.
The following table summarizes the primary influences of the substituents:
| Substituent | Position | Primary Electronic Effect | Primary Steric Effect | Resulting Influence on Reactivity |
| Bromine | C-2 | Strong Inductive Withdrawal (-I) | Moderate | Activates C-2 for cross-coupling and metal-halogen exchange. |
| Tetrahydropyran-4-YL | C-5 | Weak Inductive Donation (+I) | High | Shields C-4 and C-6 positions; slightly increases overall electron density. |
Regioselectivity and Chemoselectivity in Advanced Transformations
The combined effects of the C-2 bromo and C-5 THP substituents lead to high levels of regioselectivity and chemoselectivity in advanced synthetic transformations, particularly in metal-catalyzed cross-coupling reactions.
Regioselectivity: The term regioselectivity refers to the preference for reaction at one position over other possible positions. In 2-Bromo-5-(tetrahydropyran-4-YL)pyridine, the C-2 position is the overwhelmingly favored site for reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This is due to the inherent reactivity of the C(sp²)-Br bond at the electron-deficient 2-position of the pyridine ring, which readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). The steric bulk of the THP group at C-5 further reinforces this selectivity by hindering potential side reactions or catalyst coordination at the C-4 or C-6 positions.
Chemoselectivity: Chemoselectivity describes the preferential reaction of one functional group over another. The key reactive handle in this compound is the carbon-bromine bond. The saturated THP ring is chemically robust and inert under the conditions typically employed for cross-coupling, lithiation, or nucleophilic aromatic substitution. Therefore, reactions proceed with high chemoselectivity at the C-Br bond without affecting the THP moiety. Studies on analogous 2,5-disubstituted pyridines, such as 2-bromo-5-methylpyridine, consistently show that palladium-catalyzed aminations and couplings occur exclusively at the C-2 bromine site.
A typical chemoselective Suzuki-Miyaura coupling reaction is illustrated below, where the reaction selectively occurs at the C-Br bond: this compound + Ar-B(OH)₂ --[Pd Catalyst, Base]--> 2-Aryl-5-(tetrahydropyran-4-YL)pyridine
Comparison with Related Halogenated Pyridine Systems
The reactivity of this compound can be better understood by comparing it with other halogenated pyridine systems. The nature of the halogen atom and its position on the ring are crucial variables.
Comparison Based on Halogen Type: In metal-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl. Therefore, an analogous iodo-pyridine would react under milder conditions or with lower catalyst loading, while the corresponding chloro-pyridine would require more forcing conditions.
For nucleophilic aromatic substitution (SₙAr) reactions, the trend is reversed, with reactivity typically being C-F > C-Cl > C-Br > C-I. This means that a 2-fluoro analog would be more susceptible to direct displacement of the halogen by a nucleophile than the bromo compound, assuming the ring is sufficiently activated.
The following table provides a comparative summary of reactivity:
| Reaction Type | General Halogen Reactivity Trend | Implication for 2-X-5-(THP-4-YL)pyridine |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | I > Br > Cl > F | The bromo-compound offers a good balance of reactivity and stability, being more reactive than the chloro-analog but more stable than the iodo-analog. |
| Nucleophilic Aromatic Substitution (SₙAr) | F > Cl > Br > I | The bromo-compound is less reactive than the fluoro- or chloro-analogs, often requiring harsher conditions for direct substitution. |
Comparison Based on Isomeric Position: The position of the bromine atom significantly affects reactivity. A bromine at the C-2 or C-4 position is generally more reactive in both cross-coupling and SₙAr reactions than a bromine at the C-3 or C-5 position. This is because the negative charge in the reaction intermediates can be stabilized by the electron-withdrawing nitrogen atom when the substituent is at the 2- or 4-position. Therefore, this compound is more reactive towards palladium catalysis than its isomer, 3-Bromo-5-(tetrahydropyran-4-YL)pyridine.
Theoretical and Computational Studies of 2 Bromo 5 Tetrahydropyran 4 Yl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the prediction of molecular properties from first principles. These methods, such as Density Functional Theory (DFT), are used to determine the electronic structure and energetic properties of a molecule. For 2-Bromo-5-(tetrahydropyran-4-YL)pyridine, these calculations would provide a foundational understanding of its stability and reactivity.
Electronic Structure Analysis (e.g., Molecular Orbitals)
Electronic structure analysis focuses on the distribution of electrons within a molecule. A key aspect of this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
In a related compound, 2,6-bis(bromo-methyl)pyridine, DFT calculations have been used to determine its electronic properties. derpharmachemica.com For this compound, a similar analysis would reveal the influence of the tetrahydropyran (B127337) and bromo substituents on the electronic environment of the pyridine (B92270) ring.
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.8 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 | The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and kinetic stability. |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. ekb.eg The map uses a color scale to show regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue).
For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating its nucleophilic character and its ability to act as a hydrogen bond acceptor. The bromine atom would also influence the electrostatic potential, as would the oxygen atom in the tetrahydropyran ring.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, chemists can understand the feasibility and kinetics of a reaction.
Transition State Analysis
A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Computational methods can be used to locate and characterize these transition states. This analysis provides critical information about the activation energy of a reaction, which is directly related to the reaction rate. For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, identifying the transition state structures would be key to understanding the reaction mechanism.
Energetic Landscape Mapping
By calculating the energies of all species involved in a reaction (reactants, intermediates, transition states, and products), an energetic landscape or reaction profile can be constructed. This profile provides a comprehensive view of the reaction pathway, showing the relative stabilities of all species and the energy barriers between them. This allows for a detailed understanding of the thermodynamics and kinetics of the reaction.
Prediction of Novel Reactivity Pathways and Selectivity
A significant advantage of computational chemistry is its predictive power. By simulating the interaction of this compound with various reagents under different conditions, it is possible to predict novel reactivity pathways and the selectivity of these reactions (chemo-, regio-, and stereoselectivity). For instance, computational models could predict whether a reaction is more likely to occur at the bromine-substituted carbon or another position on the pyridine ring, guiding experimental work and the design of new synthetic routes.
Conformational Analysis of the Tetrahydropyran Moiety via Computational Methods
The spatial arrangement of the atoms within the tetrahydropyran (THP) ring of this compound significantly influences its physicochemical properties and potential interactions with biological targets. Computational chemistry provides powerful tools to investigate the conformational landscape of this heterocyclic moiety, offering insights into the relative stabilities of different conformers.
The tetrahydropyran ring is not planar and, much like cyclohexane, adopts a variety of non-planar conformations to alleviate ring strain. The most stable and well-recognized of these are the chair, boat, and twist-boat (or skew-boat) conformations. Computational methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are frequently employed to calculate the potential energy of these conformers and thus predict their relative populations at equilibrium. frontiersin.org
For a monosubstituted tetrahydropyran, such as the title compound where the substituent is a 2-bromopyridin-5-yl group at the 4-position, the primary conformational question revolves around the orientation of this substituent, which can be either axial or equatorial in the dominant chair conformation.
Chair Conformation
The chair conformation is generally the most stable form for a tetrahydropyran ring. In this conformation, the substituent at the C-4 position can occupy either an equatorial or an axial position.
Equatorial Conformer: The substituent is directed away from the general plane of the ring. This position is typically favored for bulky substituents as it minimizes steric interactions with the other atoms in the ring, specifically the syn-axial hydrogen atoms.
Axial Conformer: The substituent is oriented perpendicular to the general plane of the ring. This can lead to significant 1,3-diaxial steric strain with the axial hydrogens at the C-2 and C-6 positions.
Computational studies on various substituted tetrahydropyrans have consistently shown a preference for the equatorial conformer. acs.org The energy difference between the equatorial and axial conformers (the A-value) is a measure of this preference. For the bulky 2-bromopyridin-5-yl group, a strong preference for the equatorial position is expected.
Boat and Twist-Boat Conformations
While less stable than the chair form, the boat and twist-boat conformations are important as they often represent transition states or intermediates in ring inversion processes.
Boat Conformation: This conformation is characterized by higher energy due to torsional strain from eclipsing C-C bonds and steric repulsion between the "flagpole" hydrogens at the C-1 and C-4 positions.
Twist-Boat (or Skew-Boat) Conformation: A more stable intermediate between boat and chair forms, the twist-boat conformation alleviates some of the torsional and steric strain present in the pure boat form.
In certain stereochemically complex reactions, computational studies have revealed that boat-like transition states can be favored under specific conditions, for instance, when intramolecular hydrogen bonding can stabilize this otherwise high-energy conformation. whiterose.ac.uk However, for an isolated molecule in a non-reactive state, the population of boat or twist-boat conformers is generally very low.
Hypothetical Energy Profile
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (%) |
| Chair | Equatorial | 0.00 | >99 |
| Chair | Axial | ~2-4 | <1 |
| Twist-Boat | - | ~5-6 | <<1 |
| Boat | - | ~6-8 | <<1 |
Note: These values are illustrative and based on general knowledge of conformational analysis. Actual values would require specific calculations for this molecule.
The data clearly indicates that the chair conformation with the 2-bromopyridin-5-yl group in the equatorial position is overwhelmingly the most stable and, therefore, the most populated conformer at room temperature. The energy barrier for ring inversion from one chair form to another (via twist-boat and boat intermediates) would be significantly higher than the thermal energy available, effectively locking the molecule in its preferred equatorial conformation.
Modern computational protocols, such as CENSO, offer efficient and accurate ways to perform conformational analysis, providing a balance between computational cost and the accuracy of the resulting free energy estimates. chemrxiv.org Such methods are invaluable for predicting the three-dimensional structures of complex molecules like this compound.
Advanced Analytical Methodologies in Research on 2 Bromo 5 Tetrahydropyran 4 Yl Pyridine
High-Resolution Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 2-Bromo-5-(tetrahydropyran-4-YL)pyridine. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring would exhibit distinct chemical shifts and coupling patterns. The proton at the C6 position, being adjacent to the nitrogen, would appear at a downfield chemical shift, while the protons at C3 and C4 would resonate at slightly higher fields. The signals for the tetrahydropyran (B127337) ring would typically appear in the aliphatic region of the spectrum. The methine proton at the C4 position of the tetrahydropyran ring, which is attached to the pyridine ring, would show a characteristic multiplet. The protons on the carbons adjacent to the oxygen atom in the tetrahydropyran ring would be deshielded and thus appear at a lower field compared to the other methylene (B1212753) protons.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyridine ring would have characteristic shifts in the aromatic region, with the carbon atom bonded to the bromine (C2) being significantly influenced by the halogen's electronegativity. The carbon atoms of the tetrahydropyran ring would appear in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-3 | 7.6 - 7.8 | Doublet |
| Pyridine H-4 | 7.9 - 8.1 | Doublet of Doublets |
| Pyridine H-6 | 8.4 - 8.6 | Doublet |
| Tetrahydropyran CH | 2.7 - 2.9 | Multiplet |
| Tetrahydropyran CH₂ (adjacent to O) | 3.9 - 4.1 | Multiplet |
| Tetrahydropyran CH₂ | 1.7 - 1.9 | Multiplet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in this compound.
IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic peaks would include C-H stretching vibrations from the aromatic pyridine ring and the aliphatic tetrahydropyran ring, C-N stretching from the pyridine ring, C-O-C stretching from the ether linkage in the tetrahydropyran ring, and C-Br stretching.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and can be useful for identifying the C-C backbone and the symmetric vibrations of the rings.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=N (Pyridine) | Stretching | 1550 - 1610 |
| C=C (Pyridine) | Stretching | 1400 - 1500 |
| C-O-C (Ether) | Stretching | 1050 - 1150 |
| C-Br | Stretching | 500 - 650 |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured.
For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. A key feature would be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. chemguide.co.uk
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecular ion into smaller fragments. nih.gov Common fragmentation pathways for this compound would likely involve the loss of the tetrahydropyran moiety or cleavage of the pyridine ring. The fragmentation pattern helps to confirm the connectivity of the different parts of the molecule. pearson.com
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion (with ⁷⁹Br) | 257.0 |
| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | 259.0 |
| [M - C₅H₉O]⁺ | Loss of tetrahydropyran radical | 172.0 |
| [C₅H₄BrN]⁺ | Bromopyridine fragment | 157.0/159.0 |
| [C₅H₁₀O]⁺ | Tetrahydropyran fragment | 86.1 |
Note: The m/z values are for the most abundant isotopes and the relative intensities of fragment ions depend on the ionization energy.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. pearson.com For this compound, GC-MS can be used to separate it from volatile impurities. The retention time in the gas chromatograph provides a measure of the compound's identity, while the mass spectrometer provides a mass spectrum that can confirm its structure and that of any co-eluting impurities. This method is particularly useful for monitoring the progress of a chemical reaction and for analyzing the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and purity analysis of non-volatile and thermally sensitive compounds like this compound. A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases.
A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC is also used for the preparative purification of the compound to obtain high-purity material for further research. Several chemical suppliers indicate the use of HPLC for the quality control of this compound. bldpharm.combldpharm.com
X-ray Crystallography for Solid-State Structural Determination
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The subsequent diffraction pattern of the X-rays is collected and analyzed. The electron density map derived from this pattern allows for the precise mapping of atomic positions.
For this compound, X-ray crystallography would definitively establish the spatial relationship between the pyridine ring and the tetrahydropyran substituent. Key structural parameters that would be determined include:
The conformation of the tetrahydropyran ring: It is expected to adopt a chair conformation, which is the most stable form. X-ray analysis would confirm this and provide precise torsional angles.
Intermolecular interactions: In the solid state, molecules can interact through various forces such as hydrogen bonding, halogen bonding (involving the bromine atom), and van der Waals forces. X-ray crystallography can identify and characterize these interactions, which are fundamental to the crystal packing and physical properties of the compound.
To illustrate the type of data obtained from such an analysis, the table below presents hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₂BrNO |
| Formula Weight | 242.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 13.789 |
| α (°) | 90 |
| β (°) | 109.45 |
| γ (°) | 90 |
| Volume (ų) | 1112.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.445 |
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Strategies
The future of synthesizing 2-Bromo-5-(tetrahydropyran-4-YL)pyridine and its analogs will likely focus on enhancing efficiency, sustainability, and diversity. While classical methods for creating substituted pyridines are well-established, emerging strategies aim to reduce step counts, improve yields, and utilize more environmentally benign reagents. Future research will likely explore novel disconnections and synthetic pathways. For instance, the development of one-pot reactions that combine the formation of the pyridine (B92270) core with the introduction of the bromo and tetrahydropyran (B127337) substituents would represent a significant advance. Furthermore, C-H activation strategies are a burgeoning field in organic synthesis and could offer a more direct route to functionalize the pyridine ring, potentially bypassing the need for pre-functionalized starting materials.
Design of Next-Generation Catalytic Systems for Enhanced Reactivity and Selectivity
The bromo substituent on the pyridine ring is a key handle for a variety of catalytic cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. Future research will undoubtedly focus on the development of next-generation catalytic systems to further enhance the reactivity and selectivity of these transformations. This includes the design of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands for palladium and other transition metal catalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader substrate scope. Photocatalysis and electrocatalysis are also emerging as powerful tools in organic synthesis and could be applied to the functionalization of this compound, potentially enabling new types of bond formations that are not accessible with traditional thermal methods. numberanalytics.com For instance, visible-light-mediated protocols could facilitate radical-based transformations at the pyridine core. acs.org
Exploration of New Application Areas in Materials Science and Chemical Biology
While substituted pyridines are well-entrenched in medicinal chemistry, future research is expected to broaden the applications of this compound into materials science and chemical biology. In materials science, the compound could serve as a monomer or a key building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyridine and tetrahydropyran units can be strategically modified to tune the electronic and morphological properties of the resulting polymers or small molecules.
In the realm of chemical biology, this compound could be utilized as a scaffold for the development of new chemical probes to study biological processes. The bromo group allows for the facile introduction of reporter tags, such as fluorophores or biotin, through established bioconjugation chemistries. The tetrahydropyran moiety can influence the pharmacokinetic properties of the molecule, potentially enhancing cell permeability or metabolic stability. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting towards more automated and continuous processes. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for telescoped reactions. acs.orgresearchgate.net The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to flow chemistry platforms. uc.ptmdpi.comthieme-connect.com This would not only enable more efficient and scalable production but also facilitate the rapid generation of libraries of analogs for screening purposes.
Furthermore, the integration of flow chemistry with automated synthesis platforms, controlled by machine learning algorithms, represents a frontier in chemical research. nih.govresearchgate.netnih.gov Such systems could autonomously optimize reaction conditions and even propose new synthetic targets based on desired properties, accelerating the discovery of new molecules with tailored functions. sigmaaldrich.com
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for the rational design of improved synthetic methods and catalysts. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time monitoring of reaction progress and help to identify transient intermediates. cdnsciencepub.com For instance, specialized NMR techniques are being developed to better characterize pyridine derivatives. whiterose.ac.ukresearchgate.net
Computational chemistry, particularly density functional theory (DFT) calculations, will play an increasingly important role in elucidating reaction pathways and predicting the reactivity of different substrates and catalysts. nih.gov These computational studies can provide valuable insights into transition state geometries and activation energies, guiding the experimental design of more efficient and selective reactions. rsc.org By combining advanced spectroscopic and computational approaches, researchers can gain a more complete picture of the chemical transformations involving this versatile building block.
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-5-(tetrahydropyran-4-yl)pyridine?
The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom on the pyridine ring reacts with a boronic acid derivative (e.g., tetrahydropyran-4-ylboronic acid). Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., THF or DMF) under inert atmosphere .
- Reaction conditions : Heating at 80–100°C for 12–24 hours, followed by purification via column chromatography.
- Substrate activation : The bromine substituent acts as a leaving group, facilitating nucleophilic aromatic substitution (SₙAr) or metal-catalyzed coupling .
Q. How is the compound characterized structurally?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, tetrahydropyran protons at δ 1.5–4.0 ppm).
- X-ray crystallography : Use of programs like SHELX or OLEX2 for refinement, with emphasis on resolving the tetrahydropyran ring conformation and bromine position .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₀H₁₃BrN₂O, exact mass ~272.02 g/mol) .
Q. What solvents and conditions are optimal for its stability?
The compound is stable in anhydrous DCM or THF at –20°C. Avoid prolonged exposure to light or moisture, as the bromine atom may hydrolyze under acidic/alkaline conditions. Thermal stability tests (TGA/DSC) show decomposition above 200°C .
Advanced Research Questions
Q. How can conflicting NMR data for the tetrahydropyran moiety be resolved?
Contradictions in splitting patterns (e.g., axial vs. equatorial protons) arise from ring puckering dynamics. Solutions include:
- Variable-temperature NMR : Identify coalescence temperatures to study ring-flipping barriers.
- DFT calculations : Compare experimental H chemical shifts with computed values (e.g., using Gaussian or ORCA) .
- Crystallographic validation : Use SHELXL-refined X-ray structures to confirm substituent orientations .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions with this compound?
- Ligand screening : Bulky phosphine ligands (e.g., XPhos) enhance Pd catalyst stability and reduce homocoupling byproducts.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 1–2 hours vs. 24 hours) while maintaining >80% yield .
- Substrate scope testing : Evaluate reactivity with diverse boronic acids (e.g., aryl, heteroaryl) to map electronic effects of the tetrahydropyran group .
Q. How does the tetrahydropyran substituent influence biological activity in drug discovery?
The oxygen atom in the tetrahydropyran ring enhances solubility and hydrogen-bonding interactions with protein targets. For example:
- Enzyme inhibition : Docking studies suggest the tetrahydropyran group occupies hydrophobic pockets in kinases or GPCRs.
- SAR analysis : Compare IC₅₀ values of analogs with/without the substituent to quantify its contribution .
Q. What crystallographic challenges arise when resolving its structure?
- Disorder in the tetrahydropyran ring : Use restraints in SHELXL to model alternative conformations.
- Heavy atom effects : Bromine’s strong X-ray scattering complicates electron density maps; employ high-resolution data (≤0.8 Å) .
- Twinned crystals : Test for twinning using PLATON and refine with TWIN/BASF commands .
Methodological Insights
Q. How to design a kinetic study for bromine substitution reactions?
- In-situ monitoring : Use UV-Vis spectroscopy to track reaction progress at λ ≈ 260 nm (pyridine absorbance).
- Rate law determination : Vary nucleophile concentration (e.g., amines, thiols) and fit data to pseudo-first-order kinetics .
- Activation energy calculation : Perform Arrhenius analysis across temperatures (25–60°C) .
Q. What computational methods predict its reactivity in medicinal chemistry?
- Molecular dynamics (MD) simulations : Assess binding modes with target proteins (e.g., using GROMACS).
- ADMET profiling : Predict pharmacokinetics (e.g., logP, CNS permeability) via SwissADME or QikProp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
